4R-Hydroxy solifenacin N1-oxide originates from the metabolism of solifenacin, which itself is a synthetic antimuscarinic agent. The metabolic pathways involve various cytochrome P450 enzymes, notably CYP3A4, CYP1A1, and CYP2D6, which catalyze both the hydroxylation at the 4R position and the N-oxidation at the quinuclidin ring . This compound is classified as an active metabolite due to its pharmacological properties that contribute to the therapeutic effects of solifenacin.
The synthesis of 4R-hydroxy solifenacin N1-oxide primarily occurs through metabolic processes rather than traditional synthetic routes. In vivo studies indicate that solifenacin undergoes hydroxylation at the 4R position by cytochrome P450 enzymes, leading to the formation of this N-oxide metabolite. The specific pathways include:
The metabolic conversion is significant as it influences the pharmacokinetics and pharmacodynamics of solifenacin and its metabolites .
The molecular structure of 4R-hydroxy solifenacin N1-oxide can be represented by its IUPAC name: (3R)-1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. The compound features a complex bicyclic structure with distinct functional groups contributing to its biological activity.
Key structural data includes:
4R-Hydroxy solifenacin N1-oxide participates in various chemical reactions typical for tertiary amines and their derivatives. The primary reactions include:
These reactions are crucial for understanding the pharmacokinetic profile of solifenacin and its metabolites .
The mechanism of action for 4R-hydroxy solifenacin N1-oxide is closely linked to its parent compound, solifenacin. As an antimuscarinic agent, it works by blocking muscarinic receptors in the bladder, leading to decreased bladder contractions and reduced urgency in urination.
The pharmacological activity of this metabolite contributes to:
Data suggests that both solifenacin and its active metabolites play a role in achieving therapeutic outcomes in patients with overactive bladder syndrome .
Key chemical properties include:
4R-Hydroxy solifenacin N1-oxide has significant implications in pharmacology due to its role as an active metabolite of solifenacin. Its applications include:
Research continues to explore the full range of biological activities associated with this compound, contributing to advancements in treatments for urinary disorders .
CAS No.: 1260141-27-2
CAS No.:
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2